molecular formula C19H13NO3 B1267601 4-biphenyl-4-nitrophenyl ketone CAS No. 6317-76-6

4-biphenyl-4-nitrophenyl ketone

Cat. No.: B1267601
CAS No.: 6317-76-6
M. Wt: 303.3 g/mol
InChI Key: PXLGUMVBFSDYGK-UHFFFAOYSA-N
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Description

4-biphenyl-4-nitrophenyl ketone is a useful research compound. Its molecular formula is C19H13NO3 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Nitrophenyl)-(4-phenylphenyl)methanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43087. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemistry

  • Simultaneous Double C2/C3 Functionalization of Quinoline : This compound is synthesized by functionalizing the pyridine ring of quinoline molecule with p-nitrobenzoyl(phenyl)acetylene (Belyaeva et al., 2018).
  • Synthesis of Chalcone Epoxides Derivatives : It plays a role in the formation of chalcone epoxides, contributing to the study of molecular interactions and crystallography (Obregón-Mendoza et al., 2014).

Antimicrobial and Antiviral Activity

  • Antimicrobial and Antiviral Evaluation : Compounds related to (4-Nitrophenyl)-(4-phenylphenyl)methanone have been evaluated for their antimicrobial and antiviral potential, particularly against Aspergillus niger and Candida albicans, as well as vaccinia virus and Coxsackie virus B4 (Sharma et al., 2009).

Pharmaceutical Applications

  • Anticancer Potential : A related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, exhibits significant anticancer potential by inducing apoptosis and arresting cancer cells in the G2/M phase (Magalhães et al., 2013).
  • Polymer Synthesis for Advanced Technologies : It contributes to the synthesis of novel poly(keto ether ether amide)s, with applications in materials science due to their enhanced solubility and thermal stability (Sabbaghian et al., 2015).

Electrochemical and Electrochromic Properties

  • Electrochromic Materials Research : It is used in the synthesis of new electrochromic materials, demonstrating significant potential in applications like smart windows and displays (Hu et al., 2013).

Molecular Docking and Drug Design

  • Molecular Docking for Antibacterial Activity : It has been the subject of molecular docking studies to understand its antibacterial activity, demonstrating the compound's relevance in the field of drug design (Shahana & Yardily, 2020).

Properties

IUPAC Name

(4-nitrophenyl)-(4-phenylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c21-19(17-10-12-18(13-11-17)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLGUMVBFSDYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285877
Record name (4-nitrophenyl)-(4-phenylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6317-76-6
Record name MLS000737074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-nitrophenyl)-(4-phenylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 147 g (1.05 moles) of 4-nitrobenzoyl chloride in 250 ml of 1,2-dichloroethane and a solution of 154 g (1.0 mole) of biphenyl in 200 ml of 1,2-dichloroethane are added dropwise, in succession, to the suspension of 160 g (1.2 moles) of anhydrous aluminum chloride in 400 ml of 1,2-dichloroethane at 0° C. The mixture is allowed to reach room temperature, after which it is stirred for 2 hours at 50° C. and poured carefully onto ice water. The precipitate is filtered off under suction, washed thoroughly with water and recrystallized from ethanol to give 230 g (89% of theory) of brown crystals of melting point 174°-176° C.
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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